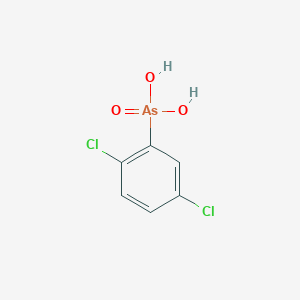
(2,5-dichlorophenyl)arsonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-dichlorophenyl)arsonic acid is an organoarsenic compound characterized by the presence of two chlorine atoms and an arsonic acid group attached to a benzene ring
準備方法
The synthesis of benzenearsonic acid, 2,5-dichloro- typically involves the reaction of 2,5-dichlorobenzoic acid with arsenic trioxide in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as acetic acid to facilitate the reaction. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
(2,5-dichlorophenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenate derivatives.
Reduction: Reduction reactions can convert the arsonic acid group to an arsine group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atoms can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
(2,5-dichlorophenyl)arsonic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organoarsenic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of benzenearsonic acid, 2,5-dichloro- involves its interaction with cellular components, leading to the disruption of metabolic pathways. The arsonic acid group can interact with thiol groups in proteins, inhibiting their function. This interaction can affect various molecular targets and pathways, including those involved in cell growth and proliferation.
類似化合物との比較
(2,5-dichlorophenyl)arsonic acid can be compared with other similar compounds, such as:
2,4-Dichlorobenzoic acid: Similar in structure but lacks the arsonic acid group.
2,5-Dichlorobenzene: Lacks both the arsonic acid group and the carboxylic acid group.
2,5-Dichlorophenol: Contains hydroxyl groups instead of the arsonic acid group. The uniqueness of benzenearsonic acid, 2,5-dichloro- lies in its combination of chlorine and arsonic acid groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
15075-46-4 |
|---|---|
分子式 |
C6H5AsCl2O3 |
分子量 |
270.93 g/mol |
IUPAC名 |
(2,5-dichlorophenyl)arsonic acid |
InChI |
InChI=1S/C6H5AsCl2O3/c8-4-1-2-6(9)5(3-4)7(10,11)12/h1-3H,(H2,10,11,12) |
InChIキー |
GQXPKFSKSNZFDX-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)[As](=O)(O)O)Cl |
正規SMILES |
C1=CC(=C(C=C1Cl)[As](=O)(O)O)Cl |
Key on ui other cas no. |
15075-46-4 |
同義語 |
2,5-Dichlorophenylarsonic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



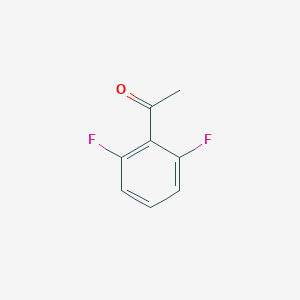
![[(2R,3S)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B84164.png)
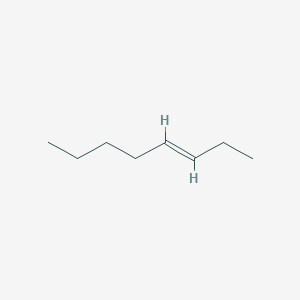

![[3-(methoxycarbonylamino)phenyl] N-tert-butylcarbamate](/img/structure/B84170.png)

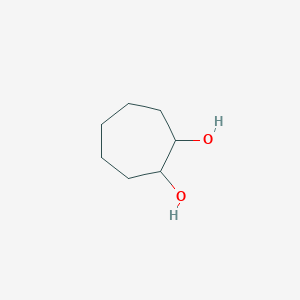
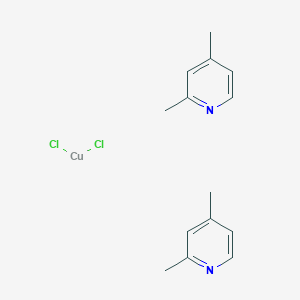
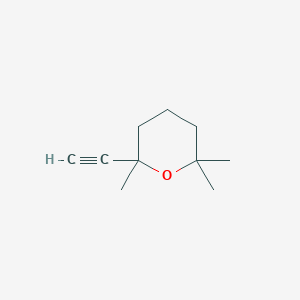

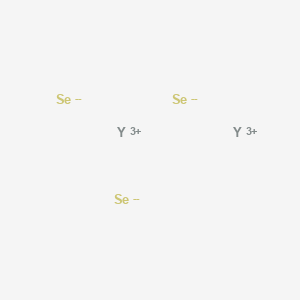
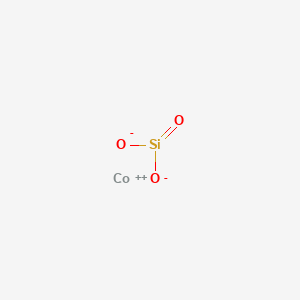
![5-Methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B84183.png)
